4,5-Dichloro-3(2H)-pyridazinone is a heterocyclic organic compound characterized by its two chlorine atoms at the 4 and 5 positions of the pyridazinone ring. Its molecular formula is C4H2Cl2N2O, and it has a molecular weight of approximately 164.97 g/mol. This compound exhibits a solid physical state at room temperature and is soluble in various organic solvents. The presence of chlorine atoms enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
4,5-Dichloro-3(2H)-pyridazinone serves as a valuable building block in the synthesis of various pyridazinone derivatives, which are a class of heterocyclic compounds with diverse potential applications in medicinal chemistry [].
Studies have shown its utility in the synthesis of:
The reaction typically involves the condensation of 4,5-dichloro-3(2H)-pyridazinone with N-benzylaminoethanol under specific conditions [].
The biological activity of 4,5-Dichloro-3(2H)-pyridazinone is significant in various biochemical contexts:
The synthesis of 4,5-Dichloro-3(2H)-pyridazinone typically involves:
Industrial production often utilizes continuous flow reactors to optimize yield and purity through controlled reaction conditions and purification techniques like recrystallization or chromatography.
Interaction studies involving 4,5-Dichloro-3(2H)-pyridazinone focus on its reactivity with biological macromolecules:
Several compounds share structural similarities with 4,5-Dichloro-3(2H)-pyridazinone. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
3(2H)-Pyridazinone | Lacks chlorine substituents | Basic pyridazinone structure |
4-Chloro-3(2H)-pyridazinone | One chlorine atom at position 4 | Less reactive compared to dichloro variant |
5-Chloro-3(2H)-pyridazinone | One chlorine atom at position 5 | Different regioselectivity in reactions |
4,6-Dichloro-3(2H)-pyridazinone | Chlorine atoms at positions 4 and 6 | Potentially different biological activities |
The uniqueness of 4,5-Dichloro-3(2H)-pyridazinone lies in its specific substitution pattern and enhanced reactivity due to dual chlorination, making it particularly useful in synthetic organic chemistry and biological applications.
The most established route involves cyclization reactions between hydrazine derivatives and mucochloric acid (tetrachloro-γ-ketoglutaric acid). For example, refluxing tert-butylhydrazine with mucochloric acid in aromatic hydrocarbons (e.g., toluene) or halogenated solvents (e.g., dichloromethane) yields 4,5-dichloro-3(2H)-pyridazinone in high purity (70–85% yield). Key optimizations include:
Direct chlorination of hydroxypyridazinones using phosphorus oxychloride (POCl₃) is a scalable, solvent-free approach. Heating 3-hydroxypyridazinone with POCl₃ (1:1 molar ratio) at 110°C for 5 hours achieves near-quantitative conversion to 4,5-dichloro-3(2H)-pyridazinone. Advantages include:
Limited data exist on direct ring expansions, but fused pyridazinones have been synthesized via Smiles rearrangements. For instance, treating 4,5-dichloro-3(2H)-pyridazinone with o-aminophenols under basic conditions yields pyridazino[4,5-b]oxazepine-diones. These transformations highlight the compound’s reactivity at the 4- and 5-positions, though yields remain moderate (50–60%).
Friedel-Crafts acylation of aromatic hydrocarbons with succinic anhydride generates β-aroyl propionic acids, which undergo hydrazinolysis to form pyridazinones. For example:
While Sonogashira coupling is well-established for halogenated pyrones, its application to 4,5-dichloro-3(2H)-pyridazinone remains underexplored. Theoretical studies suggest that palladium-catalyzed coupling at the 5-position is kinetically favored due to reduced steric hindrance. Experimental validation is needed to assess regioselectivity and yields.
Irritant